molecular formula C8H12BNO4S B1452218 N-Ethyl 4-boronobenzenesulfonamide CAS No. 871329-65-6

N-Ethyl 4-boronobenzenesulfonamide

Cat. No. B1452218
M. Wt: 229.07 g/mol
InChI Key: YVKVLCDUDPTJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl 4-boronobenzenesulfonamide is a chemical compound with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 g/mol .


Molecular Structure Analysis

The InChI code for N-Ethyl 4-boronobenzenesulfonamide is 1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N-Ethyl 4-boronobenzenesulfonamide has a molecular weight of 229.06 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Applications and Biological Screening : Research on derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated their synthesis and evaluation for biological activities. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and showed potential as enzyme inhibitors against lipoxygenase and chymotrypsin enzymes, indicating their utility in developing antibacterial and anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2014).

Antiproliferative Activity

  • Anticancer Potential : Studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives revealed their in vitro antiproliferative activity against a panel of tumor cell lines, including breast cancer and neuroblastoma cell lines. Some derivatives showed higher antiproliferative activity than doxorubicin against specific cell lines, suggesting their potential for development as new anticancer agents (Somayeh Motavallizadeh et al., 2014).

Biomedical Applications

  • Boronic Acid Polymers in Biomedicine : Boronic acid-containing polymers, which include derivatives of compounds similar to N-Ethyl 4-boronobenzenesulfonamide, have shown promise in various biomedical applications. These applications include the treatment of diseases like HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid polymers make them valuable in the development of new biomaterials (J. Cambre & B. Sumerlin, 2011).

Chemical Synthesis and Characterization

  • Advanced Synthesis Techniques : The synthesis of complex sulfonamide compounds through innovative routes demonstrates the chemical versatility and potential for creating diverse molecular architectures. Such advancements in synthetic chemistry facilitate the exploration of new materials and therapeutic agents, underscoring the importance of sulfonamide derivatives in scientific research (Shivdas S. Bajod et al., 2013).

Safety And Hazards

The safety data sheet for N-Ethyl 4-boronobenzenesulfonamide indicates that it may cause skin, eye, and respiratory tract irritation . It is recommended for research use only and not for human or veterinary use .

properties

IUPAC Name

[4-(ethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKVLCDUDPTJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657215
Record name [4-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl 4-boronobenzenesulfonamide

CAS RN

871329-65-6
Record name [4-(Ethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl 4-boronobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl 4-boronobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Ethyl 4-boronobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Ethyl 4-boronobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Ethyl 4-boronobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Ethyl 4-boronobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.